2-((1-Benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one typically involves a multi-step process:
Formation of the Indanone Core: The initial step involves the synthesis of the 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperidine Moiety: The next step involves the introduction of the 1-benzylpiperidin-4-yl group. This is usually done through a condensation reaction between the indanone core and a benzylpiperidine derivative.
Final Methylenation: The final step is the methylenation of the compound, which involves the introduction of the methylene group at the 2-position of the indanone core. This can be achieved using reagents such as formaldehyde or paraformaldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-((1-Benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methylene group to a methyl group or reduce the indanone core to an indanol.
Substitution: The methoxy groups on the indanone core can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy groups.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
2-((1-Benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Pharmaceutical Research: As a derivative of Donepezil, it is studied for its potential as an acetylcholinesterase inhibitor, which could have implications in the treatment of neurodegenerative diseases.
Chemical Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Medicinal Chemistry: Researchers explore its structure-activity relationships to design more effective drugs.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-((1-Benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting this enzyme, the compound increases the concentration of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of Alzheimer’s disease, where cholinergic deficits are a hallmark .
Comparison with Similar Compounds
Similar Compounds
Donepezil: The parent compound, widely used in the treatment of Alzheimer’s disease.
Galantamine: Another acetylcholinesterase inhibitor with a different structural framework.
Rivastigmine: A carbamate-based acetylcholinesterase inhibitor.
Uniqueness
2-((1-Benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one is unique due to its specific structural modifications, which may confer different pharmacokinetic and pharmacodynamic properties compared to other acetylcholinesterase inhibitors. Its methoxy groups and the benzylpiperidine moiety might influence its binding affinity and selectivity for acetylcholinesterase, potentially leading to improved efficacy or reduced side effects .
Properties
CAS No. |
120014-07-5 |
---|---|
Molecular Formula |
C24H27NO3 |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
(2Z)-2-[(1-benzylpiperidin-4-yl)methylidene]-5,6-dimethoxy-3H-inden-1-one |
InChI |
InChI=1S/C24H27NO3/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18/h3-7,12,14-15,17H,8-11,13,16H2,1-2H3/b20-12- |
InChI Key |
LPMOTUSFDTTWJL-NDENLUEZSA-N |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C/C(=C/C3CCN(CC3)CC4=CC=CC=C4)/C2=O)OC |
SMILES |
COC1=C(C=C2C(=C1)CC(=CC3CCN(CC3)CC4=CC=CC=C4)C2=O)OC |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(=CC3CCN(CC3)CC4=CC=CC=C4)C2=O)OC |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
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